N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

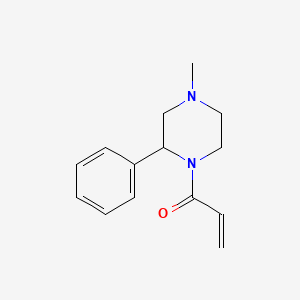

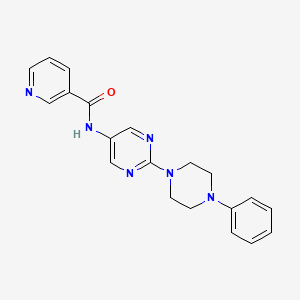

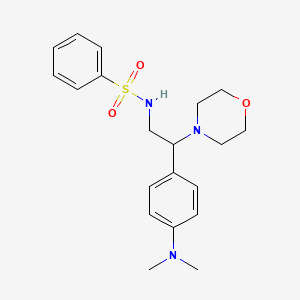

“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide” is a compound that belongs to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of these compounds involves designing and creating a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated by the Ellman’s method .Molecular Structure Analysis

The molecular structure of these compounds consists of a phenylpiperazine skeleton, which is a piperazine bound to a phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were evaluated by the Ellman’s method . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Applications De Recherche Scientifique

Alpha 1-Adrenoceptor Antagonists

N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides, including nicotinamide derivatives, have been identified as selective antagonists for alpha 1-adrenoceptors. These compounds exhibit high affinity and selectivity for the alpha 1-AR subtype prevalent in the human lower urinary tract, offering potential therapeutic applications in treating conditions like urinary retention without affecting cardiovascular function Elworthy et al., 1997.

NNMT Inhibitors for Treating Diabetes

Nicotinamide derivatives have been explored as inhibitors of Nicotinamide N-methyltransferase (NNMT), a therapeutic target for type 2 diabetes mellitus (T2DM). NNMT plays a role in metabolic disorders, and its inhibition can improve insulin resistance and reduce adipose activity, highlighting a potential avenue for T2DM treatment Sabnis, 2021.

Antibacterial Activity

Derivatives of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)nicotinamide have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This points to their potential as a new class of antibacterial agents, which could address the growing concern of antibiotic resistance Bheemanapalli et al., 2008.

Metabolic Effects on Cancer Cells

The impact of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on cancer cell metabolism has been studied, with nicotinamide derivatives playing a crucial role. These studies offer insights into how manipulating nicotinamide levels can affect cancer cell growth and survival, potentially leading to novel cancer therapies Tolstikov et al., 2014.

Antiviral and Anti-inflammatory Activities

Novel compounds based on the 2-phenylpiperazin-1-yl nicotinamide template have been synthesized and evaluated for their potential in treating neuropathic pain. These compounds have demonstrated not only antiallodynic and antihyperalgesic activities but also anti-inflammatory properties, suggesting a broader therapeutic utility, particularly in managing pain and inflammation associated with neuropathic conditions Sharma et al., 2012.

Mécanisme D'action

Target of Action

The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide acts as an inhibitor of acetylcholinesterase . It binds to the enzyme and prevents it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive function .

Biochemical Pathways

The action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and cognition .

Result of Action

The inhibition of acetylcholinesterase by N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide leads to an increase in the concentration of acetylcholine in the brain . This can enhance cognitive function, making it a potential treatment for conditions like Alzheimer’s disease, which are characterized by cognitive decline .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c27-19(16-5-4-8-21-13-16)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15H,9-12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDVGCFXKKZKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2715097.png)

![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)

![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)

![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)

![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)